molecular formula C13H9ClO3 B6399510 4-(2-Chlorophenyl)-2-hydroxybenzoic acid CAS No. 1261930-45-3

4-(2-Chlorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6399510
CAS No.: 1261930-45-3
M. Wt: 248.66 g/mol
InChI Key: WPCLYWGKYRDFIO-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the 2-position and a 2-chlorophenyl group at the 4-position of the benzene ring. This structural motif imparts unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and receptor binding .

Properties

IUPAC Name

4-(2-chlorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCLYWGKYRDFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689531
Record name 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-45-3
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-chloro-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261930-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorophenylboronic acid with 2-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents Key Functional Groups Molecular Formula
4-(2-Chlorophenyl)-2-hydroxybenzoic acid 2-hydroxy, 4-(2-chlorophenyl) -OH, -Cl, -COOH C₁₃H₉ClO₃
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid 2-hydroxy, 4-(chloroacetyl)amino -OH, -Cl, -COOH, -NHCOCH₂Cl C₉H₇ClNO₄
4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid 2-hydroxy, 4-(3,5-dichloro-2-hydroxybenzylamino) -OH (x2), -Cl (x2), -COOH, -NH- C₁₄H₁₀Cl₂NO₄
(E)-4-(3-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid 2-hydroxy, 4-(thiazolidinone-propanamido), 2-chlorobenzylidene -OH, -Cl, -COOH, -S-, -NHCO- C₂₀H₁₅ClN₂O₅S₂

Key Observations :

  • Electronic Effects : Chlorine substituents in this compound and its analogues enhance electron-withdrawing properties, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions. This contrasts with compounds like 4-methoxy-2-sulfonylbenzoic acid hydrazides, where electron-donating methoxy groups reduce ring activation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) logP Key Spectral Data (IR/NMR)
This compound Not reported Moderate (aqueous) ~2.8* Expected: νmax ~1680 cm⁻¹ (COOH), δ 7.2–8.1 ppm (aromatic H)
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid Not reported Low ~1.5 IR: 1682 cm⁻¹ (CONH), 1657 cm⁻¹ (COO⁻)
4-Methoxy-2-sulfonylbenzoic acid hydrazide 205–206 Low ~1.2 IR: 3599 cm⁻¹ (NH), 1315 cm⁻¹ (SO₂NH)
2-(4-Chlorophenyl)acetylbenzoic acid Not reported Low ~3.0 δ 169.54 ppm (CO), 45.67 ppm (CH₂)

Notes:

  • Solubility: The hydroxyl group in this compound improves aqueous solubility compared to non-hydroxylated analogues (e.g., 2-(4-chlorophenyl)acetylbenzoic acid ).
  • Thermal Stability : Sulfonamide derivatives () exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding and sulfonyl group rigidity.

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